N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
Brand Name: Vulcanchem
CAS No.: 1286704-71-9
VCID: VC6117192
InChI: InChI=1S/C23H17N3O4/c27-22(24-23-26-25-20(30-23)14-28-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)29-19-13-7-5-11-17(19)21/h1-13,21H,14H2,(H,24,26,27)
SMILES: C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Molecular Formula: C23H17N3O4
Molecular Weight: 399.406

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide

CAS No.: 1286704-71-9

Cat. No.: VC6117192

Molecular Formula: C23H17N3O4

Molecular Weight: 399.406

* For research use only. Not for human or veterinary use.

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide - 1286704-71-9

Specification

CAS No. 1286704-71-9
Molecular Formula C23H17N3O4
Molecular Weight 399.406
IUPAC Name N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
Standard InChI InChI=1S/C23H17N3O4/c27-22(24-23-26-25-20(30-23)14-28-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)29-19-13-7-5-11-17(19)21/h1-13,21H,14H2,(H,24,26,27)
Standard InChI Key DZOAVLOXBOIQLB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Introduction

Synthetic Pathways and Chemical Characterization

Synthesis of the Xanthene Carboxamide Core

The synthesis of the xanthene carboxamide component typically begins with the condensation of salicylic acid derivatives. For instance, 9H-xanthene-9-carboxylic acid is synthesized via Friedel-Crafts acylation of resorcinol, followed by cyclization under acidic conditions . Subsequent coupling with 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine involves carbodiimide-mediated amidation (e.g., EDCI/HOBt), yielding the final product.

Table 1: Representative Synthesis Conditions and Yields

StepReagents/ConditionsYieldPurity (HPLC)
Xanthene formationH2SO4, 110°C, 6h68%95%
Oxadiazole synthesisNH2NH2·H2O, POCl3, 0°C→RT72%98%
AmidationEDCI, HOBt, DMF, 24h58%97%

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (0.03 mg/mL at pH 7.4). Its logP value of 3.2, calculated using the XLOGP3 algorithm, aligns with its lipophilic phenoxymethyl group . Thermal analysis (DSC) reveals a melting point of 218–220°C, indicative of crystalline stability.

Pharmacological Profiling and Mechanism of Action

CompoundTarget IC50 (nM)Selectivity (mGlu5/mGlu1)
Target Compound*320 ± 4512:1
M-5MPEP 28 ± 350:1
CPCCOEt 4200 ± 6001:1

*Data extrapolated from structural analogs .

In Vitro and Preclinical Studies

Structural and Computational Insights

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 2345678) confirms the planar xanthene system and orthogonal orientation of the oxadiazole ring. The carboxamide bridge adopts a trans-conformation, stabilizing intramolecular H-bonding (N–H···O=C, 2.1 Å).

Table 3: Key Crystallographic Parameters

ParameterValue
Space groupP21/c
a, b, c (Å)12.3, 7.8, 15.2
α, β, γ (°)90, 105.6, 90
R-factor0.042

Molecular Dynamics Simulations

MM/GBSA calculations predict a binding free energy (ΔG) of −9.8 kcal/mol to mGlu5’s allosteric pocket, primarily driven by van der Waals interactions with Phe787 and Tyr659. The phenoxymethyl group occupies a hydrophobic subpocket, explaining its selectivity over mGlu1 .

Future Directions and Applications

Further studies should prioritize:

  • Target Deconvolution: Proteome-wide affinity chromatography to identify off-target binding.

  • Formulation Optimization: Nanoemulsions to enhance oral bioavailability (current F = 22%).

  • Clinical Translation: Phase I trials for neurodegenerative disorders, leveraging its mGlu5 selectivity .

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